2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced through a nucleophilic substitution reaction, where a cyanophenol reacts with a suitable leaving group on the benzofuran core.
Attachment of the Phenyl Group: The phenyl group can be attached via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or the phenyl ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antibacterial and anti-viral activities may result from its ability to disrupt microbial cell membranes or inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran, also exhibiting significant biological activities.
Coumarin: A structurally related compound with a lactone ring, known for its anticoagulant and anti-inflammatory properties.
Uniqueness
2-(4-(4-cyanophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyanophenoxy and phenyl groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
90178-97-5 |
---|---|
Molecular Formula |
C22H12N2O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[4-(4-cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C22H12N2O2/c23-13-15-1-6-19(7-2-15)25-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)26-22/h1-12H |
InChI Key |
SLFQGDYZUOZHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(O3)C=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.